molecular formula C21H23FN6O6S B611165 7-[5-[(氨基磺酰)氨基]-5-脱氧-β-D-呋喃核糖基]-5-[2-(2-乙氧基-6-氟苯基)乙炔基]-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 1848959-10-3

7-[5-[(氨基磺酰)氨基]-5-脱氧-β-D-呋喃核糖基]-5-[2-(2-乙氧基-6-氟苯基)乙炔基]-7H-吡咯并[2,3-d]嘧啶-4-胺

货号 B611165
CAS 编号: 1848959-10-3
分子量: 506.5094
InChI 键: TZTRUHFXPVXWRD-QTQZEZTPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAS4464 is a highly potent and selective inhibitor of NEDD8 (IC50 of 0.955 nM). TAS4464 selectively inhibited NAE relative to the other E1s UAE and SAE. TAS4464 treatment inhibited cullin neddylation and subsequently induced the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines. TAS4464 showed greater inhibitory effects than those of the known NAE inhibitor MLN4924 both in enzyme assay and in cells. Cytotoxicity profiling revealed that TAS4464 is highly potent with widespread antiproliferative activity not only for cancer cell lines but also patient derived tumor cells. TAS4464 showed prolonged target inhibition in human tumor xenograft mouse models;  weekly or twice a week TAS4464 administration led to prominent antitumor activity in multiple human tumor xenograft mouse models including both hematologic and solid tumors without marked weight loss. As a conclusion, TAS4464 is the most potent and highly selective NAE inhibitor reported to date, showing superior antitumor activity with prolonged target inhibition. It is, therefore, a promising agent for the treatment of a variety of tumors including both hematologic and solid tumors. These results support the clinical evaluation of TAS4464 in hematologic and solid tumors.

科学研究应用

Oncology: Antitumor Activity

TAS4464 has been identified as a highly potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE), which plays a crucial role in the neddylation pathway . This pathway is involved in the regulation of cullin-RING ubiquitin ligase complexes (CRLs), which are essential for cancer cell growth and survival . By inhibiting NAE, TAS4464 suppresses neddylation, leading to the accumulation of CRL substrates and inducing apoptosis in cancer cells . It has shown antitumor activity in diverse cancer models, including both hematologic and solid tumors .

Pharmacodynamics: Mechanism of Action

The mechanism of action of TAS4464 involves the formation of a NEDD8-TAS4464 adduct, achieving nanomolar inhibition of NAE . This selective inhibition results in the disruption of the neddylation pathway, which is often deregulated in cancer, making NAE a therapeutic target . TAS4464’s action leads to the inactivation of CRLs and the accumulation of their substrate proteins, which are critical for tumor cell survival .

Pharmacokinetics: Absorption and Distribution

The pharmacokinetic profile of TAS4464 includes its administration and distribution in the body. It has been studied in phase 1 clinical trials, where it was administered every seven days by intravenous infusion . The study aimed to determine the maximum tolerated dose and to understand the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion .

Clinical Trials: Efficacy and Safety

TAS4464 has entered clinical trials to evaluate its efficacy and safety in patients with advanced solid tumors . These trials are crucial for determining the therapeutic potential of TAS4464 and for identifying any dose-limiting toxicities, particularly those affecting liver function .

Therapeutic Effects: Anticancer Potential

In preclinical models, TAS4464 has demonstrated impressive antitumor activities, including the inhibition of cell growth and induction of apoptosis in various cancer cell lines . It has shown potential as a valuable therapeutic option for patients with advanced soft tissue sarcoma (STS), especially in xenograft models that respond poorly to other treatments .

Drug Interactions: Contraindications and Cautions

As with any therapeutic agent, it is essential to consider potential drug interactions when administering TAS4464. While specific interactions have not been detailed in the available literature, general drug interaction principles apply, and careful monitoring is required when TAS4464 is used in combination with other medications .

Future Research Directions: Overcoming Challenges

Future research on TAS4464 should focus on overcoming the challenges posed by its side effects, particularly hepatotoxicity, and exploring its full potential in cancer therapy . Further investigation into the mechanisms of NAE inhibitor-induced liver function abnormalities is required to develop safer and more effective treatment strategies .

作用机制

Target of Action

TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE) . NAE is an essential E1 enzyme of the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through activation of cullin-RING ubiquitin ligase complexes (CRL) .

Mode of Action

TAS4464 selectively inhibits NAE relative to other E1 enzymes such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE) . The inhibition of NAE by TAS4464 leads to the suppression of cullin neddylation, which subsequently induces the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines .

Biochemical Pathways

TAS4464 affects both the intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation . In each apoptotic pathway, TAS4464 induces the mRNA transcription of the intrinsic proapoptotic factor NOXA and decreases that of the extrinsic antiapoptotic factor c-FLIP . The signaling pathway of the CRL substrate c-Myc is enriched after TAS4464 treatment .

Pharmacokinetics

A first-in-human phase 1 study of tas4464 in patients with advanced solid tumors has been conducted . The study investigated the maximum tolerated dose (MTD) of TAS4464 using an accelerated titration design .

Result of Action

TAS4464 has shown antitumor activity in diverse cancer models . It induces apoptotic cell death in various acute myeloid leukemia (AML) cell lines . TAS4464 treatment results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and caspase-8-mediated extrinsic apoptotic pathway in AML cells . This leads to complete tumor remission in a human AML xenograft model .

Action Environment

The action of TAS4464 can be influenced by environmental factors such as liver function. Abnormal liver function test (LFT) changes were the most common treatment-related adverse events in a phase 1 study . These effects were dose-dependent but considered reversible . Further evaluation of the mechanism of NEDD8-activating enzyme inhibitor-induced abnormal liver function is required .

属性

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRUHFXPVXWRD-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。